molecular formula C23H29NO5 B11444823 2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B11444823
M. Wt: 399.5 g/mol
InChI Key: CDLFHAJPNMKGLG-UHFFFAOYSA-N
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Description

2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethoxyphenyl groups and a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

2,6-bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

InChI

InChI=1S/C23H29NO5/c1-13-21(17-9-7-15(26-3)11-19(17)28-5)24-22(14(2)23(13)25)18-10-8-16(27-4)12-20(18)29-6/h7-14,21-22,24H,1-6H3

InChI Key

CDLFHAJPNMKGLG-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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